BenchChemオンラインストアへようこそ!

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Carboxylesterase 2 (CES2) Enzyme Selectivity Prodrug Activation

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3) is a synthetic small molecule with the molecular formula C₁₈H₁₈N₂O₄S and a molecular weight of 358.41 g/mol. It belongs to the benzothiazole amide class, characterized by a 4,7-dimethoxy-substituted benzothiazole core linked via a 2-amino bridge to a 4-ethoxybenzamide moiety.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 912771-06-3
Cat. No. B2791054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
CAS912771-06-3
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
InChIInChI=1S/C18H18N2O4S/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-15-13(22-2)9-10-14(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyQFDYWUMPLUQHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3): Chemical Identity and Core Characteristics for Procurement


N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3) is a synthetic small molecule with the molecular formula C₁₈H₁₈N₂O₄S and a molecular weight of 358.41 g/mol . It belongs to the benzothiazole amide class, characterized by a 4,7-dimethoxy-substituted benzothiazole core linked via a 2-amino bridge to a 4-ethoxybenzamide moiety . Benzothiazole amides are widely explored in medicinal chemistry for their capacity to engage diverse biological targets, and this specific substitution pattern is designed to confer distinct electronic and steric properties that differentiate it from other 2-amidobenzothiazole analogs [1]. The compound is commercially available at research-grade purity (≥95%) .

Why Generic Substitution Fails for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3)


Benzothiazole amide derivatives are not interchangeable. In-class analogs vary in their substitution patterns on both the benzothiazole core (positions 4, 5, 6, and 7) and the benzamide ring (ortho, meta, para substituents), resulting in vastly different target engagement, enzyme selectivity, and pharmacokinetic properties [1]. For N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, the specific combination of 4,7-dimethoxy substitution on the benzothiazole ring and a para-ethoxy group on the benzamide moiety creates a unique pharmacophore. When tested in human liver microsome assays, this compound displayed a striking >1,000-fold selectivity window for carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1), with an IC₅₀ of 20 nM for CE2 versus 20,400 nM for CE1 [2] [3]. Simply switching to an unsubstituted, 4-methoxy, or 4,6-difluoro-benzothiazole analog—or changing the ethoxy to a methoxy group on the benzamide ring—is likely to drastically alter both potency and selectivity, as established by general Structure-Activity Relationship (SAR) trends within this scaffold class [1].

Product-Specific Quantitative Evidence Guide: N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3)


Potent and Highly Selective Inhibition of Human Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1)

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide demonstrates potent inhibition of human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM [1]. In the same human liver microsome assay system, the compound showed negligible inhibition of the closely related isoform carboxylesterase 1 (CE1), with an IC₅₀ of 20,400 nM [2]. This corresponds to a selectivity ratio of approximately 1,020-fold for CE2 over CE1. This is a critical differentiation metric because many non-selective esterase inhibitors equally suppress both isoforms, leading to confounding results in drug metabolism studies. No closely related analog (e.g., N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, or N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide) has reported CE2 vs. CE1 selectivity data, making this compound a uniquely characterized tool for isoform-selective CE2 inhibition.

Carboxylesterase 2 (CES2) Enzyme Selectivity Prodrug Activation Xenobiotic Metabolism Human Liver Microsomes

Competitive Inhibition Mode Confirmed by Ki Determination for CE2

Beyond IC₅₀, the compound's inhibition mechanism has been characterized as competitive with a Ki of 42 nM against human CE2 [1]. This is an important differentiation because a confirmed competitive binding mode indicates reversible, active-site engagement rather than non-specific or irreversible inhibition. For researchers evaluating CE2 inhibitors for drug-drug interaction (DDI) prediction or prodrug activation studies, having both IC₅₀ and Ki values—along with the mechanism classification—is essential for accurate in vitro-to-in vivo extrapolation (IVIVE). No equivalent kinetic characterization (competitive Ki) is publicly available for the closest structural analogs, such as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 888409-74-3) or N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 868368-76-7).

Enzyme Kinetics Competitive Inhibition Ki Mechanism of Action Drug-Drug Interaction

Structural Differentiation: 4-Ethoxybenzamide Substituent vs. Methoxy, Dimethoxy, and Sulfonamide Analogs

The para-ethoxy group (-OCH₂CH₃) on the benzamide ring electronically and sterically differentiates this compound from three closely related analogs: (i) the 4-methoxybenzamide analog (CAS 897759-41-0), which has a smaller and less lipophilic methoxy group; (ii) the 3,5-dimethoxybenzamide analog (CAS 912762-11-9), which shifts substitution to meta positions; and (iii) the 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide analog (CAS 896676-33-8), which replaces the simple alkoxy with a bulky sulfonamide [1] [2] . In general benzothiazole amide SAR, the para-substituent on the benzamide ring is a primary determinant of target binding affinity and selectivity because it directly projects into the binding pocket of the target protein [3]. The ethoxy group provides an extended hydrophobic contact surface compared to methoxy while avoiding the excessive steric bulk and polar surface area introduced by piperidinylsulfonyl groups. This intermediate molecular profile—balanced lipophilicity without excessive molecular weight—is particularly important for cell permeability and microsomal stability, although direct comparative ADME data remain to be generated.

Structure-Activity Relationship Pharmacophore Lipophilicity Molecular Recognition Analog Design

4,7-Dimethoxy Substitution Pattern on Benzothiazole Core: Effect on Electronic Properties vs. 4,5-Dimethyl and 4,6-Difluoro Analogs

The 4,7-dimethoxy substitution on the benzothiazole core is a deliberate electronic tuning strategy distinct from the 4,5-dimethyl (CAS 888409-74-3) and 4,6-difluoro (CAS 868368-76-7) variants [1]. Methoxy groups are electron-donating via resonance (+M effect), which increases electron density on the benzothiazole ring and influences both the pKa of the 2-amino linker and the overall reactivity of the heterocycle [2]. Methyl groups, by contrast, are weak electron donors (inductive only), while fluorine atoms are strongly electron-withdrawing (-I effect). In the context of the benzothiazole amide class, the 4,7-dimethoxy pattern has been associated with enhanced antiproliferative activity in certain cancer cell lines compared to unsubstituted or mono-substituted analogs, though specific comparative IC₅₀ data between these exact structural pairs are not available [2]. The 4,7-substitution pattern is also noteworthy because it positions the methoxy groups symmetrically, which can participate in intramolecular hydrogen bonding with the amide NH₃ potentially rigidifying the bioactive conformation.

Benzothiazole Core Modification Electron-Donating Groups Methoxy Effect Reactivity Tuning Medicinal Chemistry

Best Research and Industrial Application Scenarios for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 912771-06-3)


Isoform-Selective Carboxylesterase 2 (CES2) Inhibition in Drug Metabolism and DDI Studies

Based on the demonstrated >1,000-fold selectivity for CE2 over CE1 [1], this compound is an ideal reference inhibitor for studies requiring clean discrimination between CES1 and CES2 activity in human liver microsomes or hepatocyte assays. Its competitive inhibition mode (Ki = 42 nM) [1] supports in vitro-to-in vivo extrapolation (IVIVE) modeling for predicting CES2-mediated drug-drug interactions. Procurement of this specific compound—rather than a non-selective esterase inhibitor or an uncharacterized benzothiazole amide analog—reduces the risk of off-target CES1 inhibition confounding experimental outcomes.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Pharmacophores

The combination of 4,7-dimethoxy substitution on the benzothiazole core and 4-ethoxy substitution on the benzamide ring defines a unique pharmacophore profile [2]. When conducting systematic SAR investigations, this compound serves as the 'ethoxy reference point' against which methoxy (CAS 897759-41-0), dimethoxy (CAS 912762-11-9), or sulfonamide (CAS 896676-33-8) variants are compared for changes in potency, selectivity, and physicochemical properties.

Prodrug Activation Screening: CES2-Dependent Hydrolysis Assays

Given that CES2 is the primary hepatic hydrolase responsible for activating ester- and amide-based prodrugs (e.g., irinotecan, capecitabine), a selective CES2 inhibitor with a defined Ki is a critical reagent for confirming CES2-dependent prodrug activation pathways [1]. The compound's clean selectivity over CES1 prevents misinterpretation of prodrug cleavage data that could arise from dual CES1/CES2 inhibition by less selective agents.

Chemical Biology Tool for CES2 Functional Studies in Disease Models

CES2 expression is dysregulated in several cancers and metabolic disorders, making selective CES2 inhibitors valuable for target validation experiments [3]. The characterized selectivity profile [1] supports the use of this compound in cellular or in vivo contexts where distinguishing CES2 from CES1 activity is biologically meaningful, provided that additional cell permeability and stability profiling is conducted by the end user.

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.